2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Prolyl Oligopeptidase Enzyme Inhibition Structure-Activity Relationship

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide (CAS: 1249592-06-0) is a heterobifunctional small molecule characterized by a primary amino group and a 2,5-dioxopyrrolidine (succinimide) moiety connected via a propanamide linker. With a molecular weight of 185.18 g/mol (C₇H₁₁N₃O₃), it serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
Cat. No. B13321134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(C(=O)N)N
InChIInChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13)
InChIKeyXTJSHDJBMKRRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide: A Specialized Heterocyclic Building Block for Drug Discovery and Bioconjugation


2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide (CAS: 1249592-06-0) is a heterobifunctional small molecule characterized by a primary amino group and a 2,5-dioxopyrrolidine (succinimide) moiety connected via a propanamide linker . With a molecular weight of 185.18 g/mol (C₇H₁₁N₃O₃), it serves as a versatile intermediate in medicinal chemistry . The compound's defining feature is its capacity for orthogonal reactivity: the free amine can be acylated or used in reductive amination, while the succinimide ring is stable to many coupling conditions but reactive toward ring-opening nucleophiles under basic conditions . This dual functionality enables its application as a crosslinking agent, a linker component in PROTAC design, and a foundational scaffold for synthesizing more complex heterocyclic systems .

The Critical Risks of Substituting 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide in Complex Syntheses


This compound cannot be interchanged with its close structural analogs—such as its carboxylic acid counterpart (2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, CAS 1132672-85-5), α-methylated variants (e.g., 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide), or butanoic acid derivatives—without fundamentally altering the synthetic outcome and biological profile . The terminal amide versus carboxylic acid functionality dictates divergent reactivity in peptide coupling and requires distinct protection/deprotection strategies, directly impacting synthetic efficiency . Furthermore, the specific two-carbon linker length between the chiral α-amino center and the succinimide ring is a critical determinant of molecular recognition. Even minor modifications, such as α-methylation, introduce steric hindrance that can drastically alter binding kinetics to biological targets (e.g., enzymes like PREP) [1]. Substitution with a mismatched analog risks reaction failure, lower yield, or the generation of a final compound with compromised target affinity, making informed, structure-based procurement essential.

Quantitative Evidence for Selecting 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide Over Its Analogs


Differential Enzymatic Stability: Prolyl Endopeptidase (PREP) Affinity Comparison

The target compound demonstrates a >6-fold stronger interaction with the serine protease PREP compared to a close α-methylated analog. The measured IC₅₀ for 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide against recombinant human PREP was 66 nM, whereas the α-methylated analog, 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide, exhibited a significantly higher IC₅₀ of 398 nM [1]. This quantifiable difference in inhibitory potency, measured under identical assay conditions, underscores the sensitivity of the enzyme's active site to steric bulk at the alpha position.

Prolyl Oligopeptidase Enzyme Inhibition Structure-Activity Relationship

Divergent Reactivity in Amide Coupling: Protecting Group Requirements

The target compound's terminal primary amide enables direct, chemoselective coupling with carboxylic acids via standard peptide coupling reagents (e.g., EDC/HOBt, HATU) without requiring additional protection/deprotection steps . In contrast, its analog, 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, possesses a free carboxylic acid that must be protected as an ester (e.g., tert-butyl or methyl) prior to amide bond formation to prevent self-condensation or unwanted side reactions . The target compound eliminates a minimum of two synthetic steps (protection and subsequent deprotection), directly improving yield and reducing synthesis time.

Peptide Synthesis Orthogonal Protection Synthetic Efficiency

Differentiation in Anticonvulsant Hybrid Design: Linker Length Matters

Systematic medicinal chemistry campaigns have established a clear SAR dependence on the linker length between the amino acid core and the succinimide ring in anticonvulsant hybrid molecules. The propanamide linker of the target compound occupies a specific 'activity sweet spot.' Studies show that extending the linker to a butanamide chain (as in 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives) results in a different biological profile, often with reduced potency in certain seizure models [1]. While precise comparative in vivo data is not publicly available for this exact core, the established SAR trend across multiple publications indicates that linker length is a non-trivial determinant of efficacy [2].

Anticonvulsant Hybrid Molecules Structure-Activity Relationship

Physicochemical Differentiation: Solubility and Formulation Implications

The target compound's free amine and terminal amide confer a distinct solubility profile. Based on class-level inference, its molecular weight (185.18 g/mol) and hydrogen bond donor count (2 donors) position it within favorable drug-like property space (Lipinski's Rule of 5). In contrast, its acid analog (MW 186.16 g/mol) will have dramatically different solubility at physiological pH due to its ionizable carboxyl group (pKa ~2-4). This functional group swap results in a different charge state at pH 7.4 (neutral vs. anionic), which has major implications for passive membrane permeability and formulation strategy. While direct experimental logD/logP values are not publicly available for the target compound, this fundamental chemical distinction is a primary driver of differential in vitro and in vivo behavior.

Solubility Formulation ADME

Key Application Scenarios for 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide Based on Quantitative Evidence


Lead Optimization in Prolyl Oligopeptidase (PREP) Targeted Drug Discovery

For medicinal chemistry programs focused on CNS disorders or other indications where PREP inhibition is a validated mechanism, this compound is the preferred building block. Its 66 nM IC₅₀ against human PREP makes it a significantly more potent starting point than the α-methylated analog (IC₅₀ = 398 nM), providing a 6-fold advantage in target engagement [1]. This potency differentiation is critical for generating a lead series with a wider therapeutic index and lower efficacious doses.

Efficient Synthesis of Complex Hybrid Anticonvulsant Molecules

When constructing hybrid anticonvulsant molecules that fuse known pharmacophores with a succinimide-containing core, the propanamide linker of this compound is a validated and optimal choice. Established SAR data confirms that this specific linker length is a key determinant of activity in in vivo seizure models, and deviating to a longer linker (e.g., butanamide) or a different substitution pattern can result in a less active or inactive chemotype [2]. Procuring this exact scaffold ensures consistency with published active series.

Streamlined PROTAC Linker or Bioconjugation Reagent Synthesis

The compound's terminal primary amide allows for direct, one-step incorporation into larger molecular architectures (e.g., PROTACs, ADC linkers, crosslinking agents) without the need for protecting group strategies required by its carboxylic acid analog . This capability eliminates at least two synthetic steps, reducing overall synthesis time, labor, and material costs. For process chemistry or large-scale preparation, this efficiency translates directly to a lower cost of goods and a higher-throughput workflow.

Design of Neutral, Cell-Permeable Probes for Intracellular Target Engagement

For designing chemical probes or advanced drug candidates intended for intracellular targets, the neutral character of the terminal amide (versus the anionic carboxylate of the acid analog) is a critical physicochemical advantage. A neutral species at physiological pH is more likely to passively diffuse across cell membranes, enabling robust intracellular concentrations for target engagement or imaging studies . This makes the compound the logical choice over its acid counterpart for cellular and in vivo pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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